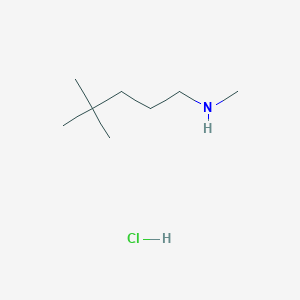

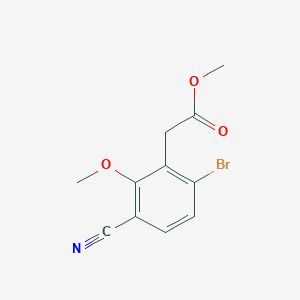

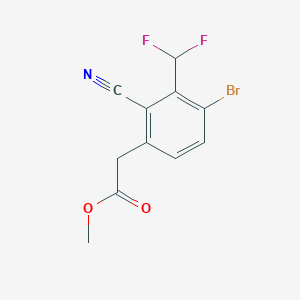

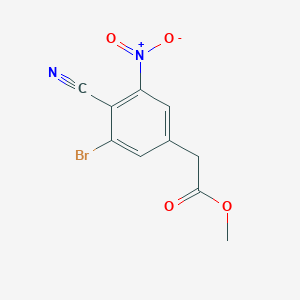

![molecular formula C10H9IN2O2 B1486382 Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1279883-42-9](/img/structure/B1486382.png)

Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Descripción general

Descripción

1H-Pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It has been used as a core structure in the development of various pharmaceuticals .

Synthesis Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized for use as immunomodulators targeting Janus Kinase 3 . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyridine ring fused with a pyrrole ring .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .Aplicaciones Científicas De Investigación

Antibacterial Activity and Chemical Synthesis

A study by E. Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, leading to the discovery of compounds with in vitro antibacterial activity (Toja et al., 1986).

Annulation Reactions and Functionalized Tetrahydropyridines

Xue-Feng Zhu and colleagues (2003) detailed a [4+2] annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines catalyzed by organic phosphine, which leads to the efficient synthesis of highly functionalized tetrahydropyridines, showcasing the versatility of ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives in chemical syntheses (Zhu, Lan, & Kwon, 2003).

Novel Fused Pyrazines and Selenolopyridine Derivatives

Research by H. El-Kashef et al. (2000) and R. Zaki et al. (2017) demonstrated the synthesis of new compounds using ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a key intermediate. These studies highlight the compound's utility in creating fused pyrazines and selenolopyridine derivatives with potential antioxidant activities (El-Kashef et al., 2000); (Zaki et al., 2017).

Advanced Heterocyclic Compound Synthesis

Further investigations by Aseyeh Ghaedi et al. (2015) into the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in acetic acid reflux have led to the synthesis of novel N-fused heterocyclic compounds, demonstrating the broad applicative spectrum of ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in medicinal chemistry and material sciences (Ghaedi et al., 2015).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate was not available, related compounds like 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-7(11)6-4-3-5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBUDDVEFJMARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)N=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

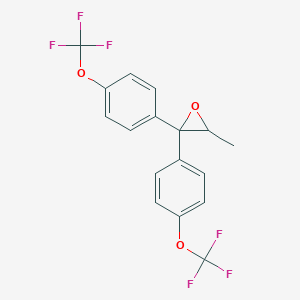

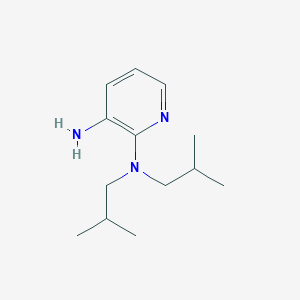

![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)